molecular formula C7H6ClFS B8725627 1-[(Chloromethyl)sulfanyl]-4-fluorobenzene CAS No. 459-27-8

1-[(Chloromethyl)sulfanyl]-4-fluorobenzene

Cat. No. B8725627
CAS RN: 459-27-8
M. Wt: 176.64 g/mol
InChI Key: RTKGBOLTBOTURK-UHFFFAOYSA-N
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Patent
US04200644

Procedure details

This compound was prepared in the manner of Example 3.A., using 45.0 grams (0.35 mole) of a 4-fluorothiophenol, 13.5 grams (0.44 mole) of paraformaldehyde and 180 ml (1.8 moles) of concentrated hydrochloric acid in 90 ml of benzene. The residue was distilled under reduced pressure to give 61.9 grams (99.8%) of 4-fluorophenylthiomethyl chloride; b.p. 65° C./0.5 mm.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C=O.[ClH:11].[CH:12]1C=CC=CC=1>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:12][Cl:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the manner of Example 3.A
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)SCCl
Measurements
Type Value Analysis
AMOUNT: MASS 61.9 g
YIELD: PERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.